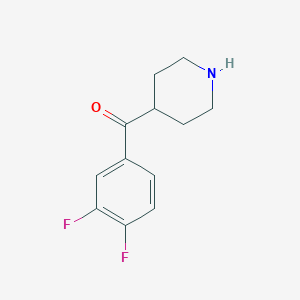

(3,4-Difluorophenyl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQMAQQVRQINKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562899 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149452-43-7 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (3,4-Difluorophenyl)(piperidin-4-yl)methanone

Introduction

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is a key chemical intermediate, particularly significant in the synthesis of various pharmaceutical compounds. Its structure, featuring a difluorinated phenyl ring coupled with a piperidinyl ketone moiety, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, reaction mechanisms, and practical experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of its synthesis.

The principal synthetic route to this compound involves a two-stage process:

-

N-Boc Protection of Piperidine-4-carboxylic Acid: The piperidine nitrogen is first protected to prevent side reactions in the subsequent acylation step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

-

Friedel-Crafts Acylation: The N-Boc protected piperidine-4-carbonyl chloride is then reacted with 1,2-difluorobenzene in a Friedel-Crafts acylation reaction to form the desired carbon-carbon bond and ketone functionality.

-

Deprotection: The final step involves the removal of the Boc protecting group to yield the target compound, often as a hydrochloride salt for improved stability and handling.

This guide will dissect each of these stages, providing detailed mechanistic insights and actionable protocols.

Part 1: Synthesis Pathway Overview

The synthesis of this compound is strategically designed to control reactivity and maximize yield. The use of a protecting group on the piperidine nitrogen is crucial for the success of the Friedel-Crafts acylation.

Logical Framework of the Synthesis

The overall transformation can be visualized as the coupling of a difluorinated aromatic ring with a piperidine-derived acylating agent. The logic behind the multi-step process is rooted in the principles of functional group compatibility and reactivity modulation.

Caption: High-level overview of the synthesis pathway.

Part 2: Detailed Mechanistic Analysis and Protocols

Stage 1: N-Boc Protection of Piperidine-4-carboxylic Acid

Expertise & Experience: The protection of the secondary amine in piperidine-4-carboxylic acid is a critical first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions. This orthogonality is fundamental in multi-step organic synthesis.

Mechanism of N-Boc Protection:

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The presence of a base, such as sodium hydroxide or sodium carbonate, is essential to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

Caption: N-Boc protection of Piperidine-4-carboxylic Acid.

Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxylic acid [1][2]

-

Dissolution: In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid in a mixture of water and a suitable organic solvent like tert-butanol or THF.[1][2]

-

Basification: Add a base, such as sodium hydroxide or a sodium carbonate/bicarbonate buffer, to the solution and cool the mixture in an ice bath.[1]

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc)2O to the cooled solution while stirring vigorously.

-

Reaction: Allow the reaction to stir at room temperature for several hours (typically 12-24 hours) to ensure complete conversion.

-

Work-up: After the reaction is complete, perform an extractive work-up. First, wash the reaction mixture with a nonpolar solvent like ethyl ether to remove any unreacted (Boc)2O.[1] Then, acidify the aqueous layer with a dilute acid (e.g., 3M HCl) to a pH of 2-3.[1]

-

Isolation: Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a solid.[1]

| Parameter | Value | Reference |

| Starting Material | Piperidine-4-carboxylic acid | [1] |

| Reagent | Di-tert-butyl dicarbonate | [1][2] |

| Base | Sodium Carbonate/Bicarbonate or NaOH | [1][2] |

| Solvent | Water/tert-butanol or Water/THF | [1][2] |

| Reaction Time | 12-24 hours | [1] |

| Typical Yield | High | [2] |

Stage 2: Friedel-Crafts Acylation

Trustworthiness: The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[3] The choice of a strong Lewis acid catalyst is critical for activating the acylating agent.

Mechanism of Friedel-Crafts Acylation:

-

Acylium Ion Formation: The N-Boc-piperidine-4-carbonyl chloride first reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich 1,2-difluorobenzene then acts as a nucleophile, attacking the acylium ion. The fluorine atoms are deactivating, but the para-position to one of the fluorine atoms is the most favorable site for electrophilic attack due to resonance stabilization of the sigma complex.

-

Rearomatization: A base (such as the chloride ion from the catalyst) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the acylated product.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Acyl Chloride Formation: Convert N-Boc-piperidine-4-carboxylic acid to the corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. This step is typically performed in an inert solvent like dichloromethane (DCM) and may be catalyzed by a small amount of dimethylformamide (DMF).

-

Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in an excess of 1,2-difluorobenzene, which can also serve as the solvent.[4] Cool this suspension in an ice bath.

-

Addition of Acyl Chloride: Slowly add the freshly prepared N-Boc-piperidine-4-carbonyl chloride solution to the cooled suspension of aluminum chloride in 1,2-difluorobenzene.

-

Reaction: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for a specified period, then let it warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching and Work-up: Carefully quench the reaction by pouring it onto crushed ice and then adding dilute hydrochloric acid.

-

Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Stage 3: N-Boc Deprotection

Authoritative Grounding: The Boc group is readily cleaved under acidic conditions.[5][6] This deprotection step is a straightforward hydrolysis of the carbamate.[5]

Mechanism of N-Boc Deprotection:

The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., HCl or trifluoroacetic acid - TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.

Caption: Mechanism of N-Boc Deprotection.

Experimental Protocol: N-Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected ketone in a suitable solvent such as methanol, ethanol, or a mixture of acetic acid and concentrated HCl.[7]

-

Acidification: Add a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid, to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours.[7]

-

Isolation: After the reaction is complete, concentrate the mixture in vacuo. The resulting residue is the hydrochloride salt of the desired product.

-

Purification: The crude salt can be purified by trituration with a suitable solvent like hot isopropanol or ether to afford the pure this compound hydrochloride as a white solid.[7]

| Parameter | Value | Reference |

| Starting Material | N-Boc-(3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Reagent | Concentrated HCl / Acetic Acid | [7] |

| Solvent | Acetic Acid | [7] |

| Reaction Condition | Reflux | [7] |

| Product Form | Hydrochloride Salt | [7] |

| Typical Yield | 83% | [7] |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry, including amine protection, Friedel-Crafts acylation, and deprotection. Each step is crucial for the overall success of the synthesis, and a thorough understanding of the underlying mechanisms allows for optimization and troubleshooting. The protocols provided in this guide, supported by authoritative references, offer a solid foundation for researchers and professionals in the field of drug development to confidently synthesize this important chemical intermediate.

References

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2025). ResearchGate. [Link]

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research. [Link]

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2021). MDPI. [Link]

-

Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. (n.d.). PrepChem.com. [Link]

- Process for the preparation of 2,4-difluoroacetophenone. (1996).

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2024). PMC - PubMed Central. [Link]

-

Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. (n.d.). PrepChem.com. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (2024). ChemRxiv. [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Piperidine Synthesis. (1985). DTIC. [Link]

-

BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. [Link]

-

Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]

-

Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). PubMed. [Link]

-

16: Friedel-Craft's acylation of fluorobenzene and... (n.d.). ResearchGate. [Link]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Friedel-Crafts Acylation with Amides. (2012). PMC - NIH. [Link]

-

1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. (n.d.). PubChem. [Link]

-

Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. (1993). Chemical Journal of Chinese Universities. [Link]

-

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime Hydrochloride. (n.d.). Pharmaffiliates. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. prepchem.com [prepchem.com]

A Spectroscopic Guide to (3,4-Difluorophenyl)(piperidin-4-yl)methanone: Elucidating Structure Through NMR, IR, and Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is a compound of interest in medicinal chemistry and drug development, valued for the presence of the fluorinated phenyl and piperidine core structures. A thorough understanding of its molecular architecture is paramount for predicting its chemical behavior, metabolic fate, and interaction with biological targets. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By dissecting the expected spectral features, this document serves as an essential reference for the unambiguous identification and characterization of this compound and its analogues.

Introduction: The Structural Significance of this compound

The molecular scaffold of this compound brings together two key pharmacophores: a difluorinated aromatic ring and a piperidine moiety. The strategic placement of fluorine atoms on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to protein targets. The piperidine ring, a common feature in many pharmaceuticals, provides a basic nitrogen center and a flexible aliphatic structure that can be crucial for molecular recognition.

Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods to probe the molecular structure at different levels. This guide will delve into the theoretical and practical aspects of interpreting the spectroscopic data for the title compound, providing researchers with the necessary tools for its confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecular connectivity can be assembled.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the difluorophenyl ring and the aliphatic protons of the piperidine ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H | 7.20 - 7.50 | Multiplet | J(H,H), J(H,F) |

| Piperidine H (α to N) | 3.00 - 3.20 | Multiplet | |

| Piperidine H (β to N) | 1.70 - 1.90 | Multiplet | |

| Piperidine H (γ to C=O) | 2.80 - 3.00 | Multiplet | |

| NH (Piperidine) | 1.50 - 2.50 | Broad Singlet |

Causality behind Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and for the clear observation of exchangeable protons like the N-H of the piperidine. The operating frequency of the NMR spectrometer (e.g., 400 or 500 MHz) will influence the resolution of the multiplets, with higher frequencies providing better separation of coupled signals.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C-F | 145 - 165 (with C-F coupling) |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 130 - 140 |

| Piperidine C (α to N) | 40 - 50 |

| Piperidine C (β to N) | 25 - 35 |

| Piperidine C (γ to C=O) | 40 - 50 |

Trustworthiness through Self-Validation: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The application of advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further validate the assignments by differentiating between CH, CH₂, and CH₃ groups.

Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.[1][2] The chemical shifts in ¹⁹F NMR are highly sensitive to subtle changes in molecular structure.[3]

| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Multiplicity | Coupling Constants (Hz) |

| F (meta to C=O) | -110 to -130 | Doublet of doublets | J(F,F), J(F,H) |

| F (para to C=O) | -130 to -150 | Doublet of doublets | J(F,F), J(F,H) |

Authoritative Grounding: The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the substitution pattern on the aromatic ring.[2] The observed coupling constants between the fluorine atoms and with neighboring protons provide definitive evidence for their relative positions.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ketone) | 1660 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a solution, as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The background spectrum of the empty accessory or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The predicted monoisotopic mass of this compound (C₁₂H₁₃F₂NO) is approximately 225.0965 g/mol .[4]

Expected Fragmentation Pathways

Under electron ionization (EI) or electrospray ionization (ESI), this compound is expected to undergo characteristic fragmentation. The primary fragmentation events are likely to be cleavage of the bonds adjacent to the carbonyl group and within the piperidine ring.[5][6]

A key fragmentation pathway for benzophenones involves the formation of a stable benzoyl cation.[7] For piperidine derivatives, α-cleavage next to the nitrogen atom is a common fragmentation route.[6]

Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.

Experimental Workflow for Mass Spectrometry

Caption: A typical experimental workflow for the analysis of this compound by ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its structural characterization. By integrating the insights from ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry, researchers can confidently identify this molecule and distinguish it from its isomers and related compounds. The predicted spectral data, grounded in established spectroscopic principles and supported by data from analogous structures, serves as a valuable reference for scientists engaged in the synthesis, purification, and application of this important chemical entity.

References

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

-

PubChem. Methanone, (3,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1). National Center for Biotechnology Information. Accessed January 10, 2026. [Link]

-

Proprep. What is benzophenone ir spectrum? Proprep. Accessed January 10, 2026. [Link]

-

Idrissi, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8275–8283. [Link]

-

University of Sheffield. 19Flourine NMR. University of Sheffield. Accessed January 10, 2026. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. PubChemLite - Methanone, (3,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1) (C12H13F2NO) [pubchemlite.lcsb.uni.lu]

- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of (3,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (3,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS No: 140235-26-3).[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the structural elucidation, physicochemical characteristics, and potential synthetic pathways of this compound. Furthermore, it offers insights into its scientific and research context, distinguishing it from its more commonly cited isomer, the 2,4-difluoro analogue, and its oxime derivative. The guide synthesizes available data with established chemical principles to provide a thorough understanding of this compound for research and development purposes.

Introduction and Structural Elucidation

This compound hydrochloride is a fluorinated aromatic ketone derivative with a piperidine moiety. The strategic placement of two fluorine atoms on the phenyl ring at the 3 and 4 positions significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.

It is crucial to distinguish this compound from its positional isomer, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, and the related oxime derivative, (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride.[3][4] While structurally similar, the differing fluorine substitution patterns can lead to distinct biological activities and pharmacological profiles. This guide will focus exclusively on the 3,4-difluoro isomer.

Chemical Structure

The chemical structure of this compound hydrochloride consists of a 3,4-difluorophenyl group attached to a carbonyl carbon, which is in turn bonded to the 4-position of a piperidine ring. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

Caption: Chemical structure of this compound hydrochloride.

Physicochemical Properties

Detailed experimental data for this specific isomer is limited. However, based on its structure and data from chemical suppliers, we can summarize its key properties.

Table 1: Physicochemical Properties of this compound hydrochloride

| Property | Value | Source |

| CAS Number | 140235-26-3 | [1][2][5][6] |

| Molecular Formula | C₁₂H₁₄ClF₂NO | [1][5][7] |

| Molecular Weight | 261.70 g/mol | [1] |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol due to its hydrochloride salt form. | Inferred |

| Melting Point | Not definitively reported. Related compounds such as (2,4-Difluorophenyl)(4-piperidinyl)methanone hydrochloride have a melting point in the range of 203-206°C. | [8] |

Synthesis and Manufacturing

The synthesis of this compound hydrochloride would typically proceed via a Friedel-Crafts acylation reaction. This well-established method is a cornerstone of aromatic ketone synthesis in the pharmaceutical and chemical industries.[9]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most probable synthetic route involves the acylation of 1,2-difluorobenzene with a piperidine-4-carbonyl derivative.

Reaction Scheme:

1,2-Difluorobenzene + 4-(Chlorocarbonyl)-1-(alkoxycarbonyl)piperidine → 1-(Alkoxycarbonyl)-4-(3,4-difluorobenzoyl)piperidine

Followed by deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt.

Caption: Proposed Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol (Representative)

The following is a representative, non-validated protocol based on established chemical literature for similar compounds.[10]

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of 1,2-difluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0°C.

-

Slowly add a solution of N-protected piperidine-4-carbonyl chloride (e.g., N-Boc-piperidine-4-carbonyl chloride) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected intermediate.

-

Purify the intermediate by column chromatography.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified N-protected intermediate in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid (e.g., HCl in dioxane or concentrated HCl) and stir at room temperature.

-

Monitor the deprotection by TLC or HPLC.

-

Upon completion, the hydrochloride salt may precipitate. If not, concentrate the solution under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound hydrochloride.

Analytical Characterization

For confirmation of structure and purity, a combination of spectroscopic and chromatographic methods is essential.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the protons on the difluorophenyl ring and the piperidine ring. The integration of these signals should be consistent with the number of protons in the structure. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon and the two fluorine-bearing aromatic carbons. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base and/or fragments consistent with the structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) group, N-H stretching of the protonated amine, and C-F bonds. |

| HPLC | A single major peak indicating the purity of the compound. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound hydrochloride is not widely available, safety precautions should be based on data for structurally similar compounds.[11][12]

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[11][12]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Applications and Research Context

Compounds containing the difluorophenyl-ketone-piperidine scaffold are prevalent in medicinal chemistry research, often as intermediates for more complex drug molecules. The 3,4-difluoro substitution pattern is of particular interest as it can modulate receptor binding affinity and selectivity, as well as improve pharmacokinetic properties. For instance, related structures have been investigated for their activity as dopamine D4 receptor antagonists.[13][14] This compound is likely utilized as a key building block in the synthesis of novel therapeutic agents targeting various biological pathways.

Conclusion

This compound hydrochloride is a valuable research chemical with potential applications in drug discovery and development. This guide has provided a detailed overview of its chemical and physical properties, drawing upon available data and established scientific principles. The proposed synthetic pathway and analytical methods offer a framework for researchers working with this and related compounds. As with any chemical, proper safety precautions are paramount during handling and use.

References

-

(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone, HCl | 140235-26-3. Appchem. Available from: [Link]

-

Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. PrepChem.com. Available from: [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. Available from: [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available from: [Link]

-

Safety Data Sheet. Angene Chemical. Available from: [Link]

-

Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | C12H15ClF2N2O | CID 57357481. PubChem. Available from: [Link]

-

(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride - [D56582]. Synthonix. Available from: [Link]

-

4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. ZaiQi Bio-Tech. Available from: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

-

16: Friedel-Craft's acylation of fluorobenzene and... | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride | C16H23ClFNO2 | CID. PubChem. Available from: [Link]

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Available from: [Link]

-

Friedel-Crafts Acylation with Amides. PMC - NIH. Available from: [Link]

-

Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities. Available from: [Link]

-

ARTICLE. ChemRxiv. Available from: [Link]

-

135634-18-3(Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride. Veeprho. Available from: [Link]

-

CAS No : 691007-05-3 | Product Name : 4-(2,4-Difluorobenzoyl)piperidine Oxime. Pharmaffiliates. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. arctomsci.com [arctomsci.com]

- 3. CAS 135634-18-3: Methanone, (2,4-difluorophenyl)-4-piperid… [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. appchemical.com [appchemical.com]

- 6. 140235-26-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. (3,4-DIFLUORO-PHENYL)-PIPERIDIN-4-YL-METHANONE HCL | 140235-26-3 [sigmaaldrich.com]

- 8. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 9. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. keyorganics.net [keyorganics.net]

- 12. angenechemical.com [angenechemical.com]

- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 1-(3-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-3-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

The molecule in focus is a complex unsymmetrical diaryl urea. The structure is characterized by a central urea functional group (-NH-C(O)-NH-) linking two distinct aromatic systems.

-

Aryl Group 1: A 3-phenoxyphenyl substituent where the phenyl ring is attached to the urea nitrogen and the phenoxy group is substituted at the 3-position. The oxygen of the phenoxy group is connected to the 4-position of a 6,7-dimethoxyquinoline ring system.

-

Aryl Group 2: A 4-phenyl substituent attached to the other urea nitrogen, which is further substituted at the 4-position with a 2-hydroxy-1,1,1,3,3,3-hexafluoropropan-2-yl group.

The combination of the quinoline heterocycle, a known pharmacophore, with the diaryl urea scaffold, prevalent in kinase inhibitors, and the unique hexafluoroalcool moiety, which can enhance metabolic stability and binding affinity, makes this a compound of significant interest for pharmacological screening.

Chemical Structure Diagram

Figure 1: Chemical structure of the target molecule.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C30H23F6N3O5 | Calculated |

| Molecular Weight | 631.52 g/mol | Calculated |

| XLogP3 | 5.8 | Predicted |

| Hydrogen Bond Donors | 3 | Predicted |

| Hydrogen Bond Acceptors | 8 | Predicted |

| Rotatable Bonds | 8 | Predicted |

Synthesis and Manufacturing

The synthesis of this complex diaryl urea can be logically approached through a convergent synthesis strategy. This involves the preparation of two key amine intermediates, followed by their coupling to form the final urea linkage.

Synthesis Workflow

Figure 2: Convergent synthesis workflow.

Synthesis of Key Intermediates

2.2.1. Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Intermediate A)

This intermediate, with CAS number 190728-25-7, is a known compound and a key precursor in the synthesis of the multi-kinase inhibitor Cabozantinib.[1][2] Several synthetic routes have been reported, with a common method involving the nucleophilic aromatic substitution of 4-chloro-6,7-dimethoxyquinoline with 3-aminophenol.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO), add 3-aminophenol (1.1 eq) and a non-nucleophilic base like sodium tert-butoxide (1.2 eq).[3]

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 100-120 °C and stirred for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[4]

2.2.2. Synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)aniline (Intermediate B)

The synthesis of this aniline derivative can be achieved through a multi-step process starting from a suitable nitro-substituted aromatic compound. A plausible route involves the Friedel-Crafts acylation of nitrobenzene followed by reduction of the nitro group. A more direct approach involves the nucleophilic addition of a trifluoromethyl group to a carbonyl precursor.

Experimental Protocol (via Ruppert-Prakash Reagent):

-

Preparation of the Ketone Precursor: 4-Aminoacetophenone is first protected, for example, as the N-acetyl derivative.

-

Trifluoromethylation: The protected 4-acetylacetanilide is then reacted with a trifluoromethylating agent such as the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source (e.g., TBAF) to generate the corresponding tertiary alcohol.[5]

-

Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline.

-

Purification: The final product is purified by column chromatography or recrystallization.

An alternative route involves the reduction of the corresponding nitro compound, 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)nitrobenzene, using standard reduction methods such as catalytic hydrogenation (H2/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

Formation of the Diaryl Urea

The final step in the synthesis is the coupling of the two aniline intermediates to form the urea linkage. A common and effective method for this transformation is the use of a phosgene equivalent, such as triphosgene, to generate an isocyanate in situ from one of the anilines, which then reacts with the other aniline.[6][7]

Experimental Protocol:

-

Isocyanate Formation: To a solution of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline (Intermediate B) (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or THF at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 eq). A solution of triphosgene (0.35 eq) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours to ensure the complete formation of the isocyanate intermediate.

-

Urea Coupling: To the in situ generated isocyanate solution, a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Intermediate A) (1.0 eq) in the same solvent is added. The reaction mixture is stirred at room temperature overnight or until completion as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, 1-(3-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-3-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)urea.

Spectroscopic and Analytical Data (Predicted)

While experimental data for the target molecule is not available, the expected spectroscopic characteristics can be predicted based on its structural components.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include two distinct singlets for the methoxy groups on the quinoline ring (around 3.9-4.1 ppm), multiple signals in the aromatic region (6.5-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings, two broad singlets for the urea N-H protons (likely > 8.5 ppm), and a singlet for the hydroxyl proton of the hexafluoroisopropanol group.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the urea (around 150-155 ppm), numerous signals in the aromatic region, signals for the methoxy carbons (around 55-60 ppm), and characteristic signals for the carbons of the hexafluoroisopropanol group, including a quartet for the CF3 carbons due to C-F coupling.

-

Mass Spectrometry (MS): The high-resolution mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 632.1647, corresponding to the molecular formula C30H24F6N3O5.

Potential Applications in Drug Development

The unique combination of structural motifs in this molecule suggests several potential applications in drug discovery and development.

Kinase Inhibition

The diaryl urea scaffold is a well-established pharmacophore in a number of approved and investigational kinase inhibitors.[8] The quinoline moiety is also present in many kinase inhibitors. Therefore, this compound is a strong candidate for screening against a panel of protein kinases, particularly those implicated in cancer cell proliferation and angiogenesis, such as VEGFR, PDGFR, and c-Met.

Anticancer and Antiproliferative Activity

Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties.[9][10] The hexafluoroisopropanol group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties and cellular uptake.[11][12] These features make the target molecule a promising candidate for evaluation as an anticancer agent.

Other Potential Biological Activities

The quinoline nucleus is associated with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[13] The diaryl urea moiety has also been explored for various therapeutic applications.[14] Therefore, this compound may exhibit a range of other biological effects worthy of investigation.

Safety and Handling

As with any novel chemical compound, this molecule should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted if available from a supplier.

Conclusion

1-(3-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-3-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)urea represents a rationally designed molecule with significant potential in drug discovery. Its synthesis, while multi-step, is achievable through established synthetic methodologies. The combination of a quinoline core, a diaryl urea linker, and a hexafluoroisopropanol substituent makes it a compelling candidate for screening against various biological targets, particularly protein kinases involved in oncogenesis. This technical guide provides a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.

References

- Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Published 2024.

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2010). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23, 1802-1806.

- Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Published 2024.

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2010).

- Koh, E. J., El-Gamal, M. I., Oh, C. H., Lee, S. H., Sim, T., Kim, G., ... & Yoo, K. H. (2013). New diarylamides and diarylureas possessing 8-amino(acetamido)quinoline scaffold: synthesis, antiproliferative activities against melanoma cell lines, kinase inhibition, and in silico studies. European journal of medicinal chemistry, 70, 633-646.

- Ghodsinia, S., Asadi, M., & Fakhri, S. (2020). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety.

- Sereda, G. (2016). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 1826-1851.

- Zaitsev, A. B., Gallyamov, A. R., Slepukhin, P. A., & Sosnovskikh, V. Y. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6294.

- Sreeja S, Niya A Elizebeth, & Thrisha Cherian. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research, 30(6), 248-255.

- Adegoke, R. O., & Akachukwu, D. O. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Future Journal of Pharmaceutical Sciences, 8(1), 1-28.

- Zhang, W., Wang, F., & Ma, J. (2022).

- Sharma, A., & Kumar, V. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.

- Block, E., Vatèle, J. M., & Toscano, J. P. (2015). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 20(5), 8884-8905.

- Sereda, G. (2015). Biologically Active Organofluorine Compounds. In Fluorine, 1-29.

-

Molbase. Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. Available at: [Link]

-

A1 WEY. 4-Amino-alpha,alpha-bis(trifluoromethyl)benzyl Alcohol. Available at: [Link]

-

PubChem. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. Available at: [Link]

- Campos, C. G., Wessjohann, L. A., & de Andrade, P. M. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-38).

-

MDPI. Special Issue : Organic Compounds with Biological Activity (2nd Edition). Available at: [Link]

-

ChemSrc. 1-(4-hydroxy-2,6-dimethoxy-phenyl)propan-2-one. Available at: [Link]

-

PubChem. (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. Available at: [Link]

-

PubChem. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid. Available at: [Link]

-

PubChem. 1-Palmitoylphosphatidylethanolamine. Available at: [Link]

Sources

- 1. "Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Ramakrishna; Chandrakanth Rao Sirigiri [tdcommons.org]

- 2. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 190728-25-7 [chemicalbook.com]

- 3. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. tdcommons.org [tdcommons.org]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.setu.ie [research.setu.ie]

- 14. New diarylamides and diarylureas possessing 8-amino(acetamido)quinoline scaffold: synthesis, antiproliferative activities against melanoma cell lines, kinase inhibition, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Predictive Power of the Piperidine Scaffold: A Technical Guide to the Biological Activity of Novel Difluorophenyl Derivatives

Foreword: From Privileged Structure to Predictive Power

The piperidine ring is a cornerstone of medicinal chemistry, a "privileged structure" recurring in over twenty classes of pharmaceuticals and a multitude of natural alkaloids.[1][2] Its conformational rigidity and synthetic tractability make it an ideal scaffold for crafting novel therapeutics.[1][2] The strategic introduction of fluorine atoms, particularly a difluorophenyl moiety, bestows upon these derivatives a suite of enhanced physicochemical properties—altering lipophilicity, metabolic stability, and target binding affinity—that can profoundly influence their biological activity.[3] This guide moves beyond a mere catalog of known activities, offering researchers, scientists, and drug development professionals a predictive framework for understanding and harnessing the therapeutic potential of novel difluorophenyl piperidine derivatives. We will explore the causal relationships between structure and activity, detail the computational and experimental workflows for predicting biological function, and provide the technical foundation for the rational design of the next generation of piperidine-based therapeutics.

I. The Foundational Chemistry: Why Difluorophenyl Piperidines?

The rationale for focusing on difluorophenyl piperidine derivatives lies in the unique properties imparted by the fluorine atoms. Fluorine's high electronegativity and small atomic size can significantly modulate the electronic environment of the phenyl ring, influencing pKa and hydrogen bonding capabilities. This, in turn, affects how the molecule interacts with its biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism. This can result in improved pharmacokinetic profiles, a critical consideration in drug design.

The position of the fluorine atoms on the phenyl ring is a key determinant of biological activity. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, the placement of fluorine on the phenoxy ring dramatically impacted binding affinity for the dopamine D4 receptor.[1][4][5] This highlights the importance of precise structural control in the synthesis of these novel compounds.

II. Predictive Modeling: An In Silico Approach to Biological Activity

Before embarking on lengthy and resource-intensive synthetic and biological testing, a robust in silico evaluation can provide invaluable insights into the likely biological activities and potential liabilities of novel difluorophenyl piperidine derivatives.

A. Target Prediction and Activity Spectra

Web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be employed as a first-pass analysis of novel structures.[6] These platforms utilize sophisticated algorithms to correlate the chemical structure of a query molecule with vast databases of known bioactive compounds, predicting potential protein targets and a spectrum of likely pharmacological effects.[6] For novel piperidine derivatives, these tools can suggest potential activities in areas such as cancer, central nervous system (CNS) disorders, and infectious diseases, thereby guiding the subsequent experimental investigations.[6]

Logical Workflow for In Silico Prediction

Caption: In silico prediction workflow for novel compounds.

B. Molecular Docking: Visualizing the Ligand-Target Interaction

Once potential targets have been identified, molecular docking simulations can provide a more granular understanding of the binding interactions between the difluorophenyl piperidine derivative and the target protein. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions.

Experimental Protocol: A General Molecular Docking Workflow

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate charges to the protein atoms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the novel difluorophenyl piperidine derivative.

-

Perform energy minimization to obtain the most stable conformation.

-

-

Docking Simulation:

-

Utilize molecular docking software (e.g., AutoDock, Schrödinger Maestro) to dock the prepared ligand into the defined binding site of the prepared protein.

-

The software will generate multiple binding poses and calculate their respective binding energies or docking scores.

-

-

Analysis of Results:

-

Analyze the docking poses to identify the most favorable binding mode, typically characterized by the lowest binding energy.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's binding pocket.

-

C. QSAR and ADMET Prediction: Foreseeing Pharmacokinetic and Safety Profiles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of compounds with their biological activities. For a series of novel difluorophenyl piperidine derivatives, QSAR can be used to predict the activity of untested compounds based on the known activities of structurally similar molecules.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical step. Tools are available to predict properties such as oral bioavailability, blood-brain barrier penetration, potential for cytochrome P450 inhibition, and various toxicity endpoints. These predictions help to identify compounds with potentially poor pharmacokinetic or safety profiles early in the discovery process, allowing for the prioritization of more promising candidates.

III. Synthesis of Novel Difluorophenyl Piperidine Derivatives: The Chemist's Toolkit

The ability to synthesize a diverse range of novel difluorophenyl piperidine derivatives is paramount to exploring their therapeutic potential. A variety of synthetic strategies can be employed, from classical multi-step sequences to more modern and efficient multicomponent reactions.

A common approach involves the use of commercially available or readily synthesized difluorophenyl precursors, which are then elaborated to construct the piperidine ring. For example, the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives can be achieved by treating a commercially available tert-butyl 4,4-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonic anhydride followed by displacement with an appropriate phenol.[1][4][5]

Another powerful strategy is the catalytic hydrogenation of substituted difluoropyridines to the corresponding difluoropiperidines. This method can provide access to a wide range of substituted piperidine scaffolds.

Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, offer a highly efficient route to functionalized piperidines. These reactions can rapidly generate libraries of diverse compounds for biological screening.

IV. Experimental Validation: From Prediction to Biological Reality

Computational predictions provide a strong foundation, but experimental validation is essential to confirm the biological activity of novel difluorophenyl piperidine derivatives. A tiered approach, starting with in vitro assays and progressing to in vivo models for the most promising compounds, is a standard and effective strategy.

A. In Vitro Assays for CNS Targets

Given the prevalence of piperidine-containing drugs for CNS disorders, assays targeting key neurological receptors and transporters are of high importance.

1. Radioligand Binding Assays for Dopamine and Serotonin Transporters

These assays are the gold standard for determining the binding affinity of a compound to a specific receptor or transporter.

Experimental Protocol: Radioligand Binding Assay (Competitive Inhibition)

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target transporter (e.g., dopamine transporter, DAT; serotonin transporter, SERT).

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known high affinity for the target (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the novel difluorophenyl piperidine derivative.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand. Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. From this curve, the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), a measure of the compound's binding affinity, can then be calculated using the Cheng-Prusoff equation.

2. T-Type Calcium Channel Activity Assays

T-type calcium channels are implicated in various neurological disorders, including epilepsy and neuropathic pain.

Experimental Protocol: Fluorescence-Based Calcium Imaging Assay

-

Cell Culture: Culture a cell line stably expressing the desired T-type calcium channel subtype (e.g., Cav3.2).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Incubate the cells with varying concentrations of the novel difluorophenyl piperidine derivative.

-

Depolarization and Imaging: Depolarize the cells with a high-potassium solution to open the voltage-gated T-type calcium channels. Use a fluorescence microscope or a plate reader to measure the change in intracellular calcium concentration as indicated by the change in fluorescence intensity.

-

Data Analysis: Quantify the inhibitory effect of the compound on the calcium influx and determine the IC50 value.

B. Cytotoxicity Assays

Assessing the potential toxicity of novel compounds is a critical step. Standard in vitro cytotoxicity assays include the MTT and LDH assays.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line for anti-cancer activity) in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of the difluorophenyl piperidine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

C. In Vivo Models for CNS Activity

For compounds that demonstrate promising in vitro activity and a favorable safety profile, evaluation in animal models of CNS disorders is the next logical step. A wide range of validated models are available to assess potential therapeutic efficacy for conditions such as depression, anxiety, Parkinson's disease, and schizophrenia. These models typically involve behavioral readouts, such as the forced swim test for antidepressant activity or the rotarod test for motor coordination.

Data Presentation: Quantitative Biological Activity of Difluorophenyl Piperidine Derivatives

| Compound ID | Target | Assay Type | Biological Activity (Ki/IC50, nM) | Reference |

| 8b | Dopamine D4 Receptor | Radioligand Binding | Ki = 5.5 | [1][4][5] |

| 8c | Dopamine D4 Receptor | Radioligand Binding | Ki = 13 | [1][4][5] |

| 8d | Dopamine D4 Receptor | Radioligand Binding | Ki = 53 | [1][4][5] |

| 8e | Dopamine D4 Receptor | Radioligand Binding | Ki = 27 | [1][4][5] |

| 9k | Dopamine D4 Receptor | Radioligand Binding | Ki = 2.7 | [5] |

| 9j | Dopamine D4 Receptor | Radioligand Binding | Ki = 1.7 | [5] |

| 10 | Serotonin Transporter (SERT) | Radioligand Binding | IC50 = 1450 | [7] |

| 11 | Serotonin Transporter (SERT) | Radioligand Binding | IC50 = 3270 | [7] |

| 12 | Serotonin Transporter (SERT) | Radioligand Binding | IC50 = 9560 | [7] |

| Pimozide | T-Type Calcium Channel (α1G) | Electrophysiology | IC50 = 34.6 | [3] |

| Penfluridol | T-Type Calcium Channel (α1G) | Electrophysiology | IC50 = 93.1 | [3] |

Note: This table presents a selection of publicly available data and is not exhaustive. The specific assay conditions can influence the reported values.

V. Structure-Activity Relationships (SAR): Deciphering the Molecular Blueprint for Activity

The systematic study of how structural modifications affect biological activity is the essence of medicinal chemistry. For difluorophenyl piperidine derivatives, several key SAR trends have emerged.

-

Position and Number of Fluorine Atoms: As previously mentioned, the substitution pattern of the fluorine atoms on the phenyl ring is critical. In the 4,4-difluoro-3-(phenoxymethyl)piperidine series, a 3,4-difluorophenyl moiety on the phenoxy group was found to be optimal for D4 receptor binding.[1][4][5]

-

Nature of the Linker: The linker connecting the difluorophenyl and piperidine moieties can significantly impact activity. For example, replacing a carbon linker with an ether linkage in some series has been shown to improve CNS properties.[1][4][5]

-

Substituents on the Piperidine Ring: The presence and stereochemistry of substituents on the piperidine ring can have a profound effect on potency and selectivity for different monoamine transporters.[8]

Diagram of a Generic Difluorophenyl Piperidine Scaffold and Key Modification Points

Caption: Key points for structural modification on a generic difluorophenyl piperidine scaffold.

VI. Conclusion: A Roadmap for Future Discovery

The difluorophenyl piperidine scaffold represents a rich and promising area for the discovery of novel therapeutics. By integrating predictive computational modeling with targeted synthesis and rigorous experimental validation, researchers can navigate the complex landscape of drug discovery with greater efficiency and a higher probability of success. The principles and protocols outlined in this guide provide a comprehensive framework for understanding the predicted biological activity of novel difluorophenyl piperidine derivatives and for designing the next generation of medicines to address unmet medical needs, particularly in the realm of central nervous system disorders.

References

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. Wiley Online Library. Available at: [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]

-

Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. Available at: [Link]

-

Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. PubMed. Available at: [Link]

-

Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. ScienceDirect. Available at: [Link]

-

Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. Available at: [Link]

-

Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Available at: [Link]

-

2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico approach. ResearchGate. Available at: [Link]

-

Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. Available at: [Link]

-

Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. PubMed. Available at: [Link]

-

Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

-

Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed. Available at: [Link]

-

3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. Available at: [Link]

-

T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]

-

Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. MDPI. Available at: [Link]

-

Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. ResearchGate. Available at: [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

-

Recent advances in the development of T‐type calcium channel blockers for pain intervention. PubMed Central. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Silico Modeling and Docking of (3,4-Difluorophenyl)(piperidin-4-yl)methanone

A Senior Application Scientist's Perspective on Modern Drug Discovery

This guide provides a comprehensive walkthrough of the in-silico modeling and molecular docking studies of (3,4-difluorophenyl)(piperidin-4-yl)methanone, a compound of interest in contemporary drug discovery. We will delve into the scientific rationale behind each step, from target identification to the nuances of post-docking analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques for accelerated and informed therapeutic design.

Introduction: The Rationale for In-Silico Investigation

This compound belongs to a class of compounds containing the piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in numerous biologically active molecules. The difluorophenyl moiety further suggests potential for specific molecular interactions and metabolic stability. While the precise biological target of this specific molecule is not extensively documented in public literature, structurally similar compounds have shown affinity for various receptors and enzymes. For the purpose of this technical guide, and based on the activity of related fluorinated piperidine derivatives, we will hypothesize the Dopamine D4 Receptor (D4R) as a plausible biological target. The D4R is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, making it a compelling subject for antagonist development.[1][2]

In-silico modeling and molecular docking are indispensable tools in modern drug discovery.[3] They provide a rapid and cost-effective means to predict the binding affinity and mode of interaction between a small molecule (ligand) and its biological target (receptor). This computational "preview" allows for the prioritization of compounds for synthesis and biological testing, significantly streamlining the drug development pipeline.

Part 1: Ligand and Receptor Preparation - The Foundation of a Reliable Docking Study

The accuracy of any molecular docking simulation is fundamentally dependent on the quality of the input structures. This section outlines the critical steps for preparing both the ligand and the receptor.

Ligand Preparation

The three-dimensional conformation of the ligand is a crucial determinant of its binding affinity. The following steps ensure that the ligand is in an energetically favorable and realistic conformation for docking.

Experimental Protocol:

-

2D Structure Generation: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or sourced from chemical databases like PubChem.[4]

-

3D Structure Generation and Energy Minimization:

-

The 2D structure is converted into a 3D conformation.

-

An initial energy minimization is performed using a suitable force field (e.g., MMFF94). This step relieves any steric clashes and brings the molecule to a local energy minimum.

-

-

Conformational Search (Optional but Recommended): For flexible molecules, a conformational search can be performed to identify a diverse set of low-energy conformers. This increases the chances of finding the bioactive conformation during docking.

-

Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. This is critical for accurately modeling electrostatic interactions with the receptor.

Causality Behind Experimental Choices:

-

Force Field Selection: The choice of force field is critical. MMFF94 is a good general-purpose force field for drug-like molecules. For more specific cases, other force fields like AMBER or CHARMM may be more appropriate.

-

Protonation State: The protonation state of the piperidine nitrogen at physiological pH (around 7.4) should be considered. In this case, it is likely to be protonated, which will significantly influence its interactions.

Receptor Preparation

The quality of the receptor structure is equally important. X-ray crystal structures or cryo-electron microscopy (cryo-EM) structures from the Protein Data Bank (PDB) are the preferred starting points.

Experimental Protocol:

-

PDB Structure Selection: A high-resolution crystal structure of the human Dopamine D4 Receptor is selected from the PDB. For this guide, we will hypothetically use a PDB entry (e.g., 4GBR, although this is a D3 receptor, a homologous structure would be used for D4).

-

Structure Cleaning:

-

Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands (unless the co-crystallized ligand is being used to define the binding site).

-

Check for and repair any missing atoms or residues.

-

-

Protonation and Charge Assignment:

-

Add hydrogen atoms to the protein structure.

-

Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the local microenvironment.

-

Assign partial charges using a protein-specific force field (e.g., AMBER, CHARMM).

-

-

Binding Site Definition: The binding site for the ligand needs to be clearly defined. This can be done in two ways:

-

Based on a co-crystallized ligand: If the PDB structure contains a bound ligand, the binding site can be defined as the region around this ligand.

-

Blind Docking: If the binding site is unknown, a "blind docking" approach can be used where the entire surface of the protein is considered as a potential binding site. This is computationally more intensive.

-